TPT-260 Dihydrochloride

Overview

Description

Mechanism of Action

Target of Action

TPT-260 Dihydrochloride, also known as NSC 55712, is a thiophene thiourea derivative . Its primary target is the retromer complex , a multiprotein complex responsible for trafficking cargo out of endosomes . This complex plays a crucial role in neuroprotection by preventing the amyloid precursor protein (APP) from being cleaved into Alzheimer’s disease-inducing fragments via the endosome .

Mode of Action

This compound acts as a chaperone to stabilize the retromer complex against thermal denaturation . It dose-dependently increases the level of retromer proteins, redirects APP from the endosome, and reduces the formation of pathogenic APP .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the endosomal trafficking pathway . By stabilizing the retromer complex, this compound prevents the cleavage of APP into disease-inducing fragments, thus playing a neuroprotective role .

Pharmacokinetics

Its solubility in dmso and pbs (ph 72) suggests that it may have good bioavailability .

Result of Action

The stabilization of the retromer complex by this compound results in a dose-dependent increase in the level of retromer proteins . This redirection of APP from the endosome reduces the formation of pathogenic APP, thereby potentially mitigating the progression of Alzheimer’s disease .

Action Environment

The action of this compound is influenced by environmental factors such as temperature, as it stabilizes the retromer complex against thermal denaturation . .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of TPT-260 Dihydrochloride involves the reaction of thiophene derivatives with thiourea under specific conditions. The detailed synthetic route includes:

Starting Materials: Thiophene derivatives and thiourea.

Reaction Conditions: The reaction is typically carried out in a solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures.

Purification: The product is purified through recrystallization or chromatography to achieve a purity of ≥95%.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.

Purification: Industrial-scale purification techniques such as large-scale chromatography or crystallization are employed.

Quality Control: The final product undergoes rigorous quality control to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions: TPT-260 Dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

Substitution: Nucleophilic substitution reactions can occur at the thiophene ring, leading to various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or alkoxides can be used in substitution reactions.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophene derivatives .

Scientific Research Applications

TPT-260 Dihydrochloride has several scientific research applications, including:

Comparison with Similar Compounds

NSC 55712: Another thiophene thiourea derivative with similar chaperone activity.

R55: A retromer stabilizing pharmacological chaperone that binds at the Vps29 and Vps35 interface.

Uniqueness: TPT-260 Dihydrochloride is unique due to its high potency and specificity in stabilizing retromer complexes. Its ability to reduce the formation of pathogenic amyloid precursor protein makes it a valuable tool in Alzheimer’s disease research .

Biological Activity

TPT-260 Dihydrochloride, also known as NSC55712, is a thiophene thiourea derivative that has garnered attention for its potential therapeutic applications, particularly in neurodegenerative diseases and cancer treatment. This article explores the biological activity of TPT-260, highlighting its mechanisms of action, efficacy in various studies, and potential clinical implications.

- Chemical Formula : C8H14Cl2N4S3

- Molecular Weight : 333.32 g/mol

- CAS Number : 2076-91-7

- Solubility : Soluble in DMSO at 100 mg/mL (300.01 mM) with ultrasonic assistance .

TPT-260 acts primarily as a pharmacological chaperone that stabilizes the retromer complex, which is crucial for endosomal trafficking. This stabilization enhances the recycling of receptors and proteins within neurons, particularly in the context of Alzheimer's disease (AD). The compound has been shown to correct pathological indicators associated with AD, such as amyloid-beta (Aβ) accumulation and phosphorylated Tau (p-Tau) levels .

Neuroprotective Effects

Recent studies have demonstrated that TPT-260 significantly improves endo-lysosomal trafficking in SORL1-deficient human induced pluripotent stem cell (hiPSC)-derived neurons. The treatment resulted in:

- Reduction of Endosome Size : TPT-260 decreased the size of enlarged endosomes in SORL1+/- and SORL1Var neurons, indicating improved endosomal function.

- Decreased Aβ Peptide Levels : Treatment with TPT-260 led to a significant reduction in secreted Aβ peptides across different neuronal models, suggesting its potential role in AD therapy .

Antitumor Activity

In addition to its neuroprotective properties, TPT-260 has shown promise in cancer research. Studies involving solid lipid nanoparticles (SLNs) loaded with TPT demonstrated enhanced antitumor effects against colorectal cancer compared to traditional formulations. Key findings include:

- Improved Bioavailability : SLNs provided better plasma concentration and area under the curve (AUC) metrics.

- Controlled Drug Release : The formulation exhibited a controlled release profile over time, minimizing toxicity while maximizing therapeutic effects .

Study 1: Alzheimer's Disease Model

In a study investigating the effects of TPT-260 on AD pathology, researchers treated hiPSC-derived neurons with TPT-260 for 72 hours. The results indicated:

| Parameter | Control (DMSO) | TPT-260 Treatment |

|---|---|---|

| Aβ 1-40 Levels | High | Significantly Lowered |

| Endosome Size | Enlarged | Reduced |

| VPS35 Localization | Mislocalized | Corrected |

This study highlights TPT-260's ability to rescue endosomal function and reduce toxic protein accumulation associated with AD .

Study 2: Cancer Treatment

Another investigation focused on TPT-loaded SLNs demonstrated:

| Measurement | Conventional Treatment | TPT-SLNs Treatment |

|---|---|---|

| Mean Particle Size | Varied | 174 nm |

| Incorporation Efficiency (IE) | ~70% | ~90% |

| Antitumor Effect | Moderate | Significantly Enhanced |

These findings suggest that TPT-260 can be effectively utilized in targeted drug delivery systems for cancer therapy .

Properties

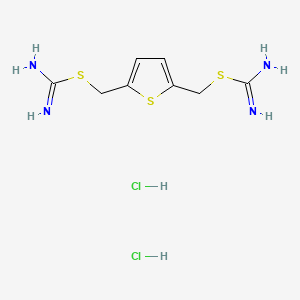

IUPAC Name |

[5-(carbamimidoylsulfanylmethyl)thiophen-2-yl]methyl carbamimidothioate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4S3.2ClH/c9-7(10)13-3-5-1-2-6(15-5)4-14-8(11)12;;/h1-2H,3-4H2,(H3,9,10)(H3,11,12);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSODRWWHAUGSGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)CSC(=N)N)CSC(=N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Cl2N4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2076-91-7 | |

| Record name | 2076-91-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.